2-[(5-Bromopyridin-3-yl)oxy]acetic acid
Description
2-[(5-Bromopyridin-3-yl)oxy]acetic acid (CAS 1344080-01-8) is a brominated pyridine derivative with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . It features a pyridine ring substituted with a bromine atom at the 5-position and an acetic acid moiety linked via an ether oxygen at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive carboxylic acid group and halogenated aromatic system, which facilitate coupling reactions and regioselective modifications .
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-6(3-9-2-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKFGLOWRULNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-3-hydroxypyridine Intermediate
Starting Material: 5-Bromopyridin-3-ol or 5-bromo-3-hydroxypyridine is commercially available or can be synthesized via bromination and hydroxylation of pyridine derivatives.
Reference Synthesis: According to the synthetic approaches in related pyridine derivatives, selective bromination at the 5-position followed by hydroxylation at the 3-position is achieved under controlled conditions to avoid poly-substitution or unwanted side reactions.
O-Alkylation to Form this compound
-
- The hydroxypyridine intermediate is reacted with chloroacetic acid or its esters (e.g., ethyl chloroacetate) under basic conditions to promote nucleophilic substitution.
- Typical bases used include sodium hydroxide or potassium carbonate to deprotonate the hydroxyl group, enhancing its nucleophilicity.
- The reaction is usually conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetone at elevated temperatures (50–80°C) to facilitate ether formation.
-
$$
\text{5-Bromo-3-hydroxypyridine} + \text{ClCH}_2\text{COOH} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound}
$$ Purification: The product is typically purified by recrystallization from aqueous-organic solvent mixtures or by column chromatography to achieve high purity.
Alternative Synthetic Routes and Considerations
Use of Esters: Instead of chloroacetic acid, ethyl chloroacetate can be used, followed by hydrolysis of the ester to yield the free acid. This two-step approach may improve reaction control and product purity.
Catalysis: In some cases, phase-transfer catalysis or silver carbonate-mediated coupling reactions have been utilized for similar pyridine ether formations, potentially enhancing yields and reducing reaction times.
Scale-Up: The synthetic method involving ethyl acrylate and 2-aminopyridine for related pyridine derivatives has been demonstrated on large scale with high yield and purity, indicating the robustness of similar nucleophilic substitution strategies.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity (HPLC) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Direct O-alkylation | 5-Bromo-3-hydroxypyridine, chloroacetic acid | K2CO3 or NaOH, DMF | 60–80°C, 12 h | 75–85 | ~98% | Simple, straightforward | Requires careful control of conditions |
| Ester route (O-alkylation + hydrolysis) | 5-Bromo-3-hydroxypyridine, ethyl chloroacetate | Base, then acid/base hydrolysis | Two-step, moderate temp. | 70–80 | High | Improved purity, easier purification | More steps, longer time |
| Catalytic coupling (e.g., Ag2CO3) | 5-Bromo-3-hydroxypyridine, haloacetate derivatives | Silver carbonate, toluene | 110°C, 6 h | ~39 (reported for analogs) | Moderate | Potentially cleaner reaction | Expensive reagents, moderate yield |
Research Findings and Notes
The nucleophilic substitution of the hydroxyl group on the bromopyridine ring with haloacetic acid derivatives is the most common and efficient method for preparing this compound.
Reaction monitoring by HPLC is essential to ensure completion and high purity, as side reactions such as over-alkylation or hydrolysis can occur.
The choice of solvent and base significantly influences the reaction outcome; polar aprotic solvents and mild bases favor better yields and selectivity.
Scale-up feasibility has been demonstrated in related pyridine derivatives synthesis, indicating potential for industrial preparation.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyridin-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would produce a biaryl compound .
Scientific Research Applications
Anti-inflammatory and Anticancer Activities
Research indicates that 2-[(5-Bromopyridin-3-yl)oxy]acetic acid exhibits promising anti-inflammatory and anticancer properties. Preliminary studies suggest its potential to modulate specific proteins or enzymes involved in inflammatory pathways and cancer progression. This modulation can lead to reduced inflammation and inhibited tumor growth, making it a candidate for further investigation in drug development.
Ligand in Biochemical Assays
The compound has been studied as a ligand that can bind to specific proteins or enzymes, influencing their activity. Such interactions are crucial for understanding the compound's mechanisms of action in both therapeutic contexts and biochemical assays. This role as a ligand can facilitate the development of targeted therapies for various diseases.
Synthetic Route Example
- Starting Material: 5-bromopyridin-3-ol
- Reagent: Chloroacetic acid
- Conditions: Reaction under reflux with appropriate solvents (e.g., ethanol) and catalysts.
Potential Antimicrobial Properties
In addition to its anti-inflammatory and anticancer effects, there is emerging evidence suggesting that this compound may exhibit antimicrobial activity. Its structural similarity to other bioactive compounds indicates potential efficacy against various microbial strains, which is vital in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-3-yl)oxy]acetic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
The following table summarizes key analogs of 2-[(5-Bromopyridin-3-yl)oxy]acetic acid, highlighting structural variations and their implications:
Key Observations:
- Halogen Position : Bromine at the 5-position (target compound) vs. 2-position (CAS 1060814-91-6) alters steric and electronic interactions. The 5-bromo substituent enhances electron withdrawal, stabilizing the pyridine ring and increasing acidity of the acetic acid group .
- Functional Group Modifications : Replacing the carboxylic acid with an acetamide group (CAS 1342831-02-0) eliminates ionization, enhancing lipophilicity for membrane permeability in drug design .
Physicochemical Properties
| Property | This compound | [5-(5-Bromopyridin-3-yl)-2H-triazol-3-yl]acetic Acid | 2-(5-Bromo-3-chloropyridin-2-yl)acetic Acid |
|---|---|---|---|
| Molecular Weight | 232.03 | 281.97 | 258.48 |
| Predicted logP¹ | 1.2–1.5 | 0.8–1.1 | 1.8–2.1 |
| Aqueous Solubility | Moderate (polar solvents) | Low (due to triazole rigidity) | Low (enhanced by Cl substituent) |
| pKa (COOH) | ~3.1 | ~3.5 | ~2.9 |
¹ LogP values estimated using fragment-based methods.
Key Trends:
- Solubility : The triazole-containing analog () exhibits lower solubility due to increased molecular rigidity, while chlorine substitution () enhances solubility in aprotic solvents.
- Acidity : The target compound’s carboxylic acid group has a pKa comparable to its analogs, but chlorine substitution slightly lowers pKa due to inductive effects .
Biological Activity
2-[(5-Bromopyridin-3-yl)oxy]acetic acid is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHBrNO
- CAS Number : 1344080-01-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromopyridine moiety enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various models. It appears to inhibit pro-inflammatory cytokine production and modulate signaling pathways associated with inflammation.
- Antimicrobial Properties : Some studies have reported that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Anticancer Evaluation : A study conducted by evaluated the anticancer effects of derivatives similar to this compound, reporting IC50 values indicating significant cytotoxicity against various cancer cell lines.
- Inhibition of Inflammation : Research published in demonstrated that compounds with similar structures could reduce protein denaturation and inhibit inflammatory responses, supporting the anti-inflammatory potential of this compound.
Data Table: Biological Activities Summary
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed for preparing 2-[(5-Bromopyridin-3-yl)oxy]acetic acid?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a bromopyridine derivative (e.g., 5-bromo-3-hydroxypyridine) can react with a halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify the bromopyridinyloxy moiety (e.g., aromatic protons at δ 7.5–8.5 ppm) and the acetic acid backbone (carboxylic proton at δ ~12 ppm, if free) .
- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group .
- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H] for CHBrNO: calc. 256.9521) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and torsional data. For example:
- Data Collection : Use a Mo-Kα source (λ = 0.71073 Å) at 120 K to minimize thermal motion .
- Refinement : SHELXL-2018 refines structures with anisotropic displacement parameters for heavy atoms (e.g., Br). R-factors < 0.05 indicate high precision .
- Key Insights : The dihedral angle between the pyridine ring and acetic acid group (e.g., 15–25°) influences reactivity and intermolecular interactions .
Q. What strategies address contradictory data in reaction mechanisms involving bromopyridine intermediates?
- Methodological Answer :
- Isotopic Labeling : Use O-labeled acetic acid to track oxygen incorporation in the product .
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates and competing pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and validate experimental observations .
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for bromopyridine derivatives .
- Solvent Effects : Switch to THF or dioxane for better solubility of intermediates.
- Additives : Use CsCO as a base to deprotonate the hydroxyl group without side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
